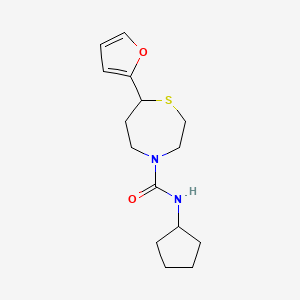

N-cyclopentyl-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c18-15(16-12-4-1-2-5-12)17-8-7-14(20-11-9-17)13-6-3-10-19-13/h3,6,10,12,14H,1-2,4-5,7-9,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLKNBSUXGUNDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCC(SCC2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide typically involves multiple steps, including the formation of the thiazepane ring and the introduction of the furan and cyclopentyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Detailed synthetic routes and conditions are often proprietary and may vary depending on the desired application.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The thiazepane ring can be reduced under specific conditions.

Substitution: Functional groups on the furan or thiazepane rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiazepane ring may produce thiazepane derivatives.

Scientific Research Applications

N-cyclopentyl-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Thiazolyl Hydrazone Derivatives ()

Structural Comparison :

- Core Structure : The target compound’s 1,4-thiazepane (7-membered ring) contrasts with the thiazole (5-membered ring) in ’s derivatives.

- Substituents : Both share a furan-2-yl group, but the hydrazone derivatives incorporate additional aryl groups (e.g., 4-chloro-2-nitrophenyl) and hydrazone linkages absent in the target compound.

Functional Comparison :

- Antifungal Activity : Thiazolyl hydrazones exhibit moderate anticandidal activity (MIC = 250 µg/mL against C. utilis), though significantly less potent than fluconazole (MIC = 2 µg/mL). The thiazepane core’s larger ring may improve bioavailability or target affinity, but this requires validation .

- Anticancer Activity : The thiazolyl hydrazone with a 4-chlorophenyl group showed selective cytotoxicity against MCF-7 cells (IC50 = 125 µg/mL) with low toxicity to NIH/3T3 cells (IC50 > 500 µg/mL). The target compound’s carboxamide group could enhance selectivity for similar targets .

Coelenterazine Analogues ()

Structural Comparison :

- Core Structure: Coelenterazine analogues feature a benzylidene-imidazopyrazinone core, distinct from the thiazepane-carboxamide scaffold.

- Substituents : Both classes include furan-2-yl groups, but coelenterazine derivatives prioritize luminescent properties over pharmacological activity.

Functional Comparison :

- This highlights how structural similarities (furan substituents) can lead to divergent applications .

Pharmacopeial Carboxamides ()

Structural Comparison :

- Core Structure : The pharmacopeial compounds include complex bicyclic systems (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) and thiazolidine rings, differing from the thiazepane backbone.

Data Tables

Table 1. Structural and Functional Comparison of Key Compounds

Table 2. Activity Metrics for Thiazolyl Hydrazones ()

| Compound (Example) | Anticandidal (MIC, C. utilis) | Anticancer (IC50, MCF-7) | Toxicity (NIH/3T3 IC50) |

|---|---|---|---|

| 4-Chlorophenyl derivative | 250 µg/mL | 125 µg/mL | >500 µg/mL |

| Fluconazole (Control) | 2 µg/mL | N/A | N/A |

Research Findings and Implications

- Thiazolyl Hydrazones : Demonstrated that furan-2-yl and aryl groups enhance antifungal/anticancer activity, though potency is moderate compared to clinical standards. The target compound’s thiazepane core may improve pharmacokinetics but requires empirical testing .

- Coelenterazine Analogues: Illustrate that furan-2-yl groups can serve non-therapeutic roles (e.g., luminescence), underscoring the importance of core structure in determining function .

Notes and Limitations

Data Gaps : Direct pharmacological data for the target compound are absent; comparisons rely on structural analogs.

Structural-Activity Relationships (SAR) : The thiazepane ring’s larger size may confer unique conformational properties compared to thiazoles or bicyclic systems.

Contradictions : While furan-2-yl is common, its role varies widely (e.g., antifungal vs. bioluminescent applications), emphasizing context-dependent functionality.

Future Directions : Prioritize synthesis and assay of the target compound to validate hypotheses derived from analogs.

Biological Activity

N-cyclopentyl-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide (CAS No. 1705516-94-4) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a thiazepane ring, a furan moiety, and a cyclopentyl group. The structural formula can be represented as follows:

This unique combination of functional groups contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. Research indicates that this compound may modulate enzyme activities and receptor functions through specific binding interactions.

Key Mechanisms Include:

- Enzyme Inhibition : Potential inhibition of cysteine proteases, which are crucial in numerous biological processes.

- Receptor Modulation : Interaction with specific receptors that may influence signaling pathways related to inflammation and cancer progression.

Anti-inflammatory Properties

Studies have shown that this compound exhibits anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines in human cell lines treated with the compound.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. In vivo studies using animal models revealed a significant reduction in tumor size when treated with this compound compared to control groups.

Case Studies

-

In Vitro Study on Cytokine Production

- Objective : To evaluate the effect on TNF-alpha production.

- Method : Human macrophages were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in TNF-alpha levels was observed, indicating potential for use in inflammatory diseases.

-

In Vivo Antitumor Efficacy

- Objective : To assess the anticancer potential in a xenograft model.

- Method : Mice implanted with cancer cells received daily doses of the compound.

- Results : Tumor growth was significantly inhibited in treated mice versus controls (p < 0.05).

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thiazepane ring, furan moiety | Anti-inflammatory, anticancer |

| N-cyclopentyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine | Pyrazolo ring system | Limited anti-inflammatory effects |

| Thiazepane derivatives | Varies based on substituents | Diverse activities but less potent |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N-cyclopentyl-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide, and how are purity and yield optimized?

- Methodological Answer : Synthesis typically involves multi-step procedures, starting with the functionalization of the thiazepane core. Key steps include cyclization of precursor amines with sulfur-containing reagents and subsequent coupling of the furan-2-yl and cyclopentyl substituents. For example, furan-2-carbonyl chloride is often used for amidation reactions, while cyclopentyl groups are introduced via nucleophilic substitution or reductive amination . Purification methods such as column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) and recrystallization (using acetonitrile or ethanol) are critical for achieving >95% purity. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to minimize side products like oxidized furan derivatives .

Q. What spectroscopic and crystallographic techniques are used to characterize the compound’s structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms the thiazepane ring conformation, furan ring substitution pattern, and cyclopentyl connectivity. Infrared (IR) spectroscopy identifies amide C=O stretches (~1650–1680 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹). X-ray crystallography resolves stereochemical ambiguities, particularly the orientation of the cyclopentyl group relative to the thiazepane ring. For example, intramolecular interactions (e.g., N–H⋯O hydrogen bonds) can induce planarity deviations in the amide backbone, as observed in related furan-carboxamide structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during thiazepane ring formation?

- Methodological Answer : Thiazepane ring closure is prone to side reactions such as over-oxidation of sulfur or ring-opening under acidic conditions. Optimization involves:

- Catalyst selection : Using mild Lewis acids (e.g., ZnCl₂) to promote cyclization without sulfur degradation.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, while reducing agents (e.g., NaBH₄) prevent disulfide formation.

- Temperature control : Slow heating (50–60°C) minimizes thermal decomposition of the furan moiety.

- Kinetic studies (monitored via HPLC) and DFT calculations help identify rate-limiting steps, such as sulfur nucleophilicity in ring closure .

Q. What structure-activity relationships (SARs) are observed between this compound and its structural analogs?

- Methodological Answer : SAR studies compare analogs with variations in the cyclopentyl group, furan substitution, or thiazepane ring size. For example:

| Analog | Modification | Biological Activity |

|---|---|---|

| N-Cyclohexyl variant | Larger cycloalkyl group | Reduced binding affinity due to steric hindrance |

| 7-(Thiophen-2-yl) variant | Thiophene instead of furan | Enhanced metabolic stability but lower solubility |

- Computational docking (e.g., AutoDock Vina) reveals that the furan oxygen’s electronegativity enhances hydrogen bonding with target enzymes, while the cyclopentyl group’s lipophilicity improves membrane permeability .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets like kinases or GPCRs?

- Methodological Answer :

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (Kd) for targets like tyrosine kinases.

- Mutagenesis studies : Identify critical residues (e.g., catalytic lysines) by comparing wild-type and mutant enzyme inhibition profiles.

- Metabolic profiling : LC-MS/MS tracks metabolites in hepatic microsomes to assess furan ring oxidation, a common inactivation pathway .

Data Contradiction and Analytical Challenges

Q. How can researchers resolve contradictions in reported structural data, such as planarity of the amide backbone?

- Methodological Answer : Discrepancies arise from crystallographic vs. solution-state data. For example, X-ray structures may show non-planar amide conformations due to intramolecular H-bonding (e.g., N–H⋯O interactions with the furan oxygen), while NMR data in solution suggests greater flexibility. Hybrid approaches, such as variable-temperature NMR and molecular dynamics simulations, reconcile these differences by modeling torsional energy barriers .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Methodological Answer : Impurities like residual solvents (e.g., acetonitrile) or oxidized furan byproducts require sensitive detection:

- GC-MS headspace analysis : Quantifies volatile impurities (detection limit: 0.1 ppm).

- HPLC-UV/HRMS : Identifies non-volatile oxidation products (e.g., 5-hydroxymethylfuran derivatives) using reverse-phase C18 columns and gradient elution (0.1% TFA in water/acetonitrile) .

Experimental Design Considerations

Q. What in vitro assays are recommended for preliminary evaluation of the compound’s therapeutic potential?

- Methodological Answer :

- Cytotoxicity : MTT assay in HEK-293 and HepG2 cells (IC₅₀ determination).

- Enzyme inhibition : Fluorogenic substrate assays for proteases or kinases (e.g., trypsin-like serine proteases).

- Permeability : Caco-2 monolayer model to predict intestinal absorption.

- Positive controls (e.g., staurosporine for kinase inhibition) and solvent-matched blanks are essential for data validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.